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Cat. No.: B064536 Get Quote

Abstract: This technical guide provides an in-depth overview of 5-Fluoro-2-iodopyridine (CAS

No. 159870-80-1), a key building block in modern medicinal chemistry and drug discovery. The

document covers its fundamental physicochemical properties, synthesis, and reactivity, with a

particular focus on its application in palladium-catalyzed cross-coupling reactions. Detailed

experimental protocols and mechanistic insights are provided to equip researchers, scientists,

and drug development professionals with the practical knowledge required for its effective

utilization in the synthesis of complex molecular architectures and biologically active

compounds.

Introduction: The Strategic Importance of
Fluorinated Pyridines in Drug Discovery
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal

chemistry to enhance a compound's metabolic stability, binding affinity, and pharmacokinetic

profile. The pyridine scaffold, a ubiquitous motif in a vast number of pharmaceuticals, when

functionalized with both a fluorine and an iodine atom, becomes a particularly versatile and

powerful synthetic intermediate. 5-Fluoro-2-iodopyridine stands out as a prime example of

such a scaffold, offering two distinct and orthogonally reactive sites. The iodine atom at the 2-

position is predisposed to participate in a wide array of palladium-catalyzed cross-coupling

reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the facile

introduction of diverse carbon-based substituents. Concurrently, the fluorine atom at the 5-

position can modulate the electronic properties of the pyridine ring and serve as a potential site

for nucleophilic aromatic substitution or as a metabolically stable isostere for a hydrogen atom.
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This dual functionality makes 5-Fluoro-2-iodopyridine a highly sought-after building block for

the synthesis of novel therapeutics.

Physicochemical Properties of 5-Fluoro-2-
iodopyridine
A thorough understanding of the physical and chemical properties of a reagent is paramount for

its effective and safe use in synthesis. The key properties of 5-Fluoro-2-iodopyridine are

summarized in the table below.

Property Value Source(s)

CAS Number 159870-80-1 [1][2]

Molecular Formula C₅H₃FIN [2][3]

Molecular Weight 222.99 g/mol [3]

Appearance Yellow powder or solid [1]

Melting Point 83-85 °C [1]

pKa (Predicted) -0.58 ± 0.10 [1]

XLogP3 1.6 [2][3]

Note: Some physical properties, such as boiling point and solubility, are not consistently

reported across publicly available sources and should be determined empirically for specific

applications.

Synthesis of 5-Fluoro-2-iodopyridine
The synthesis of 5-Fluoro-2-iodopyridine can be achieved through various routes. One

common laboratory-scale preparation involves the diazotization of 2-amino-5-fluoropyridine

followed by a Sandmeyer-type reaction with an iodide source. Another accessible method is

the halogen exchange reaction from a more readily available precursor, such as 2-bromo-5-

fluoropyridine. The choice of synthetic route often depends on the availability of starting

materials, scale of the reaction, and desired purity.
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Synthesis Workflow Diagram

Synthesis of 5-Fluoro-2-iodopyridine

Synthetic Pathway

Starting Material:
2-Amino-5-fluoropyridine

Diazotization
(e.g., NaNO₂, H₂SO₄)

Step 1

Iodination
(e.g., KI)

Step 2

5-Fluoro-2-iodopyridine
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Caption: A generalized workflow for the synthesis of 5-Fluoro-2-iodopyridine from 2-amino-5-

fluoropyridine.

Experimental Protocol: Synthesis from 2-Amino-5-
fluoropyridine (Illustrative)
This protocol is an illustrative example based on established chemical principles for the

synthesis of iodoarenes from anilines. Researchers should consult the primary literature and

perform appropriate safety assessments before conducting any experiment.

Materials:
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2-Amino-5-fluoropyridine

Concentrated Sulfuric Acid (H₂SO₄)

Sodium Nitrite (NaNO₂)

Potassium Iodide (KI)

Deionized Water

Diethyl Ether (or other suitable organic solvent)

Sodium Bicarbonate (NaHCO₃) solution

Sodium Thiosulfate (Na₂S₂O₃) solution

Brine

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Round-bottom flask, ice bath, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

Diazonium Salt Formation: In a round-bottom flask cooled in an ice bath, dissolve 2-amino-5-

fluoropyridine in a mixture of concentrated sulfuric acid and water. Slowly add a solution of

sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the

mixture for an additional 30 minutes at this temperature to ensure complete formation of the

diazonium salt.

Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold

diazonium salt solution to the potassium iodide solution. Nitrogen gas evolution should be

observed. Allow the reaction mixture to warm to room temperature and stir for several hours

until the reaction is complete (monitor by TLC).

Work-up: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, 10%

sodium thiosulfate solution (to remove any residual iodine), and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure using a rotary evaporator. The crude product can be further purified

by column chromatography on silica gel or by recrystallization to afford pure 5-Fluoro-2-
iodopyridine.

Reactivity and Applications in Cross-Coupling
Reactions
The C-I bond in 5-Fluoro-2-iodopyridine is the primary site of reactivity for palladium-

catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen

and the fluorine atom can influence the rate of oxidative addition to the palladium(0) catalyst,

often making this substrate highly reactive.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-

carbon bonds between an organohalide and an organoboron compound. 5-Fluoro-2-
iodopyridine is an excellent substrate for this reaction, allowing for the introduction of a wide

variety of aryl, heteroaryl, and vinyl groups at the 2-position of the pyridine ring.
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Catalytic Cycle of Suzuki-Miyaura Coupling
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Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
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This is a representative protocol and may require optimization for specific substrates.

Materials:

5-Fluoro-2-iodopyridine

Aryl- or heteroaryl-boronic acid (1.2 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Schlenk tube or microwave vial, magnetic stirrer, inert atmosphere (N₂ or Ar).

Procedure:

To a Schlenk tube or microwave vial, add 5-Fluoro-2-iodopyridine, the boronic acid, the

palladium catalyst, and the base.

Evacuate and backfill the vessel with an inert atmosphere (nitrogen or argon) three times.

Add the degassed solvent(s) via syringe.

Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) for the

required time (monitor by TLC or LC-MS).

After completion, cool the reaction to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired 2-

substituted-5-fluoropyridine.
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Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal

alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of arylalkynes,

which are important structural motifs in many biologically active molecules and materials. 5-
Fluoro-2-iodopyridine readily participates in Sonogashira couplings.
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Key Steps in Sonogashira Coupling
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Caption: A simplified representation of the interconnected catalytic cycles in a traditional

Sonogashira coupling.

This is a representative protocol and may require optimization for specific substrates.

Materials:

5-Fluoro-2-iodopyridine

Terminal alkyne (1.1-1.5 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%)

Copper(I) iodide (CuI, 2-10 mol%)

Amine base (e.g., triethylamine, diisopropylethylamine, 2-3 equivalents, also serves as

solvent)

Co-solvent (e.g., THF, DMF, if necessary)

Schlenk tube or round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar).

Procedure:

To a Schlenk tube or round-bottom flask, add 5-Fluoro-2-iodopyridine, the palladium

catalyst, and copper(I) iodide.

Evacuate and backfill the vessel with an inert atmosphere three times.

Add the degassed amine base (and co-solvent, if used) via syringe, followed by the terminal

alkyne.

Stir the reaction mixture at room temperature or with gentle heating (typically 25-60 °C) until

the starting material is consumed (monitor by TLC or LC-MS).

Upon completion, remove the solvent under reduced pressure.
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Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine

to remove the amine salts.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by column chromatography on silica gel to yield the desired 5-

fluoro-2-(alkynyl)pyridine.

Safety and Handling
5-Fluoro-2-iodopyridine should be handled with appropriate personal protective equipment

(PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-

ventilated fume hood. Based on available safety data for similar compounds, it may be harmful

if swallowed, inhaled, or in contact with skin.[1] Always consult the material safety data sheet

(MSDS) from the supplier before use. Store in a cool, dry, and dark place in a tightly sealed

container.

Conclusion
5-Fluoro-2-iodopyridine is a valuable and versatile building block for the synthesis of complex

organic molecules, particularly in the context of drug discovery and development. Its dual

functionality, with a fluorine atom for modulating physicochemical properties and an iodine atom

for facile cross-coupling reactions, provides a powerful platform for the rapid generation of

diverse chemical libraries. The experimental protocols and mechanistic insights provided in this

guide are intended to facilitate its effective application in the laboratory, empowering

researchers to leverage its unique reactivity in the pursuit of novel and impactful chemical

entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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